2,4-二氟肉桂酸

描述

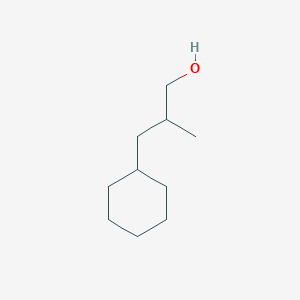

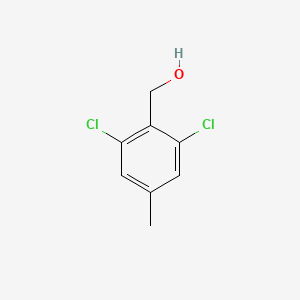

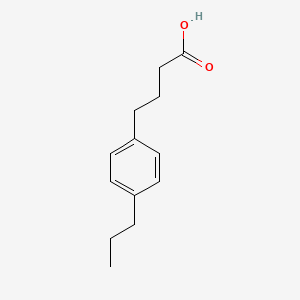

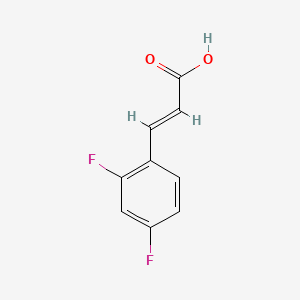

2,4-Difluorocinnamic acid is a compound with the molecular formula C9H6F2O2 . It is also known by other names such as trans-2,4-Difluorocinnamic acid and (E)-3-(2,4-difluorophenyl)acrylic acid . The compound has a molecular weight of 184.14 g/mol .

Molecular Structure Analysis

The InChI representation of 2,4-Difluorocinnamic acid isInChI=1S/C9H6F2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ . The compound’s structure includes a benzene ring substituted with two fluorine atoms and a trans-propenoic acid . Physical And Chemical Properties Analysis

2,4-Difluorocinnamic acid is a white to pale yellow powder . The melting point of this compound is reported to be between 215.9 to 216.8 degrees Celsius .科学研究应用

晶体中的光二聚反应

- 研究背景:2,4-二氟肉桂酸已被研究其在光二聚反应中的行为,这是一种在光的作用下两个相同分子结合的反应类型。Galica等人(2018年)研究了二氟肉桂酸在环境和高压下的[2 + 2]光二聚反应,揭示了压力对二氟肉桂酸晶体中反应速率的影响(Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018)。这项研究对于理解这些化合物的结构转变具有重要意义,这对于材料科学和药物应用可能是至关重要的。

化学分析和光谱学

- 分析技术:该化合物还在分析化学领域得到了探索。Teuber等人(2010年)对基质辅助激光解吸电离飞行时间(MALDI-TOF)质谱进行了研究,检查了包括2,4-二氟肉桂酸在内的不同基质化合物用于生物来源脂质分析(Teuber, Schiller, Fuchs, Karas, & Jaskolla, 2010)。这项研究突出了该化合物在增强质谱方法的灵敏度方面的潜力,这对于生物化学和临床诊断至关重要。

环境和生态影响

- 生态考虑:还进行了关于类似2,4-二氟肉桂酸的化合物的生态影响研究。例如,对类似化合物如2,4-二氯苯氧乙酸的环境降解和毒性的研究,揭示了这些化学品的环境命运和影响(Liu & Mejia Avendaño, 2013)。这样的研究对于了解潜在的环境风险以及制定减轻负面影响的策略至关重要。

安全和危害

2,4-Difluorocinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers One relevant paper associated with 2,4-Difluorocinnamic acid is titled “Exploring the structural landscape with ‘partial’ fluoro-substitution as a probe” by Chakraborty, Shaunak; Desiraju, Gautam R., published in CrystEngComm in 2018 .

作用机制

Target of Action

It’s known that cinnamic acid derivatives often interact with various enzymes and receptors in the body

Mode of Action

Some cinnamic acid derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can lead to changes in the target’s function, potentially disrupting its normal activity.

Biochemical Pathways

Cinnamic acid derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4-Difluorocinnamic acid are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. It may undergo metabolism, potentially through glucuronidation , and be excreted via the kidneys.

Result of Action

It’s known that cinnamic acid derivatives can cause various effects depending on their specific targets and mode of action . These effects can range from enzyme inhibition to receptor modulation, leading to changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Difluorocinnamic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Moreover, the compound is considered hazardous by the OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .

属性

IUPAC Name |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDXPFJQTKGTFP-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorocinnamic acid | |

CAS RN |

94977-52-3, 774-73-2 | |

| Record name | 2,4-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 774-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is special about 2,4-difluorocinnamic acid (DiFCCA) as a matrix in UV-MALDI MS?

A: DiFCCA belongs to a group of "second generation" matrices that incorporate halogen substitutions. [] These halogenated matrices, including DiFCCA, often exhibit superior performance compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (HCCA) when used with UV-MALDI lasers emitting at lower wavelengths. [, ]

Q2: Why is the laser wavelength important when using DiFCCA in UV-MALDI MS?

A: The optimal laser wavelength for UV-MALDI MS is closely tied to the matrix's optical absorption properties. Research indicates that for DiFCCA and similar halogenated matrices, the best analyte ion signals are achieved with laser wavelengths slightly lower than those typically used for standard matrices (337 nm or 355 nm). [] Using a laser wavelength that aligns with the peak absorption of DiFCCA can lead to increased ion yield and improved analytical sensitivity. []

Q3: How does DiFCCA compare to other matrices in terms of analyte fragmentation?

A: Studies using a tunable dye laser (280-355 nm) revealed that at wavelengths lower than the peak absorption of the matrix, there's a greater tendency for both analyte and matrix ion fragmentation. [] This effect was observed across various matrices, including DiFCCA. Therefore, while adjusting the laser wavelength for optimal DiFCCA absorption can enhance sensitivity, careful optimization is crucial to minimize unwanted fragmentation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。